6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the bromination of flavanone, followed by nitration to introduce the nitro group . Another approach is the synthesis from 2′-hydroxychalcone dibromide . The reaction conditions typically involve the use of bromine and nitric acid under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran can be compared with other similar compounds, such as:
6-Bromo-2-phenyl-4H-1-benzopyran-4-one:
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: This compound contains a nitro group and a spiro structure, making it structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
57543-86-9 |
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Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
6-bromo-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C15H10BrNO3/c16-12-6-7-14-11(8-12)9-13(17(18)19)15(20-14)10-4-2-1-3-5-10/h1-9,15H |
InChI Key |
KWFAUCDKPIFSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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